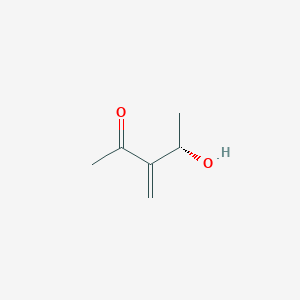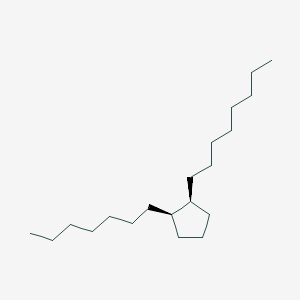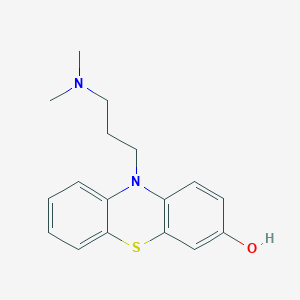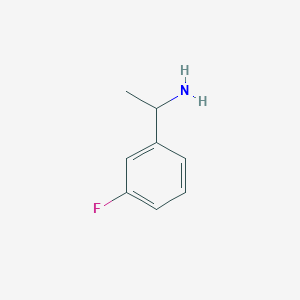
パルミトレイン酸メチル
概要
説明
パルミトレイン酸メチルは、モノ不飽和脂肪酸であるパルミトレイン酸のメチルエステルです。その構造には、シス二重結合が1つ存在することが特徴であり、脂質化学と代謝の研究において貴重な化合物となっています。 パルミトレイン酸メチルの分子式はCH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃であり、分子量は268.43 g/molです .
2. 製法
合成経路と反応条件: パルミトレイン酸メチルは、パルミトレイン酸とメタノールをエステル化することで合成できます。この反応には、硫酸や三フッ化ホウ素などの酸触媒が通常必要です。 反応は、酸がメチルエステルに完全に変換されることを保証するために、還流条件下で行われます .
工業的生産方法: 工業的には、パルミトレイン酸メチルは、パルミトレイン酸を豊富に含むマカダミアナッツ油などの天然資源から製造されることが多いです。油は、触媒の存在下でメタノールとトランスエステル化され、パルミトレイン酸メチルが得られます。 このプロセスは効率的でスケーラブルであり、大規模生産に適しています .
3. 化学反応の分析
反応の種類: パルミトレイン酸メチルは、以下のようなさまざまな化学反応を起こします。
酸化: エポキシドまたは水酸化誘導体に変換するために酸化できます。
還元: 二重結合を還元してパルミチン酸メチルを生成できます。
置換: エステル基は、求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや四酸化オスミウムなどの試薬が一般的に使用されます。
還元: パラジウム触媒の存在下で水素ガスが通常使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下でエステル基と反応できます。
主な生成物:
酸化: エポキシド、ジオール。
還元: パルミチン酸メチル。
置換: アミド、エステル
科学的研究の応用
パルミトレイン酸メチルは、科学研究において幅広い用途があります。
化学: 脂肪酸メチルエステルの分析のためのガスクロマトグラフィーにおける標準物質として使用されます。
生物学: 脂質代謝と細胞プロセスにおけるモノ不飽和脂肪酸の役割に関する研究では、パルミトレイン酸メチルが頻繁に使用されます。
医学: パルミトレイン酸の抗炎症作用と代謝作用に関する研究では、そのメチルエステルが使用されます。
作用機序
パルミトレイン酸メチルは、主に脂質代謝における役割を通じて効果を発揮します。それは細胞膜に取り込まれ、膜の流動性と機能に影響を与えます。この化合物は、脂肪酸代謝に関与する酵素など、さまざまな分子標的と相互作用します。 不飽和脂肪酸の合成において重要な役割を果たす、デサチュラーゼやエロンガーゼなどの酵素の活性を調節することが示されています .
類似化合物:
オレイン酸メチル: 炭素鎖が長い別のモノ不飽和脂肪酸メチルエステル。
リノール酸メチル: 二重結合が2つある、多価不飽和脂肪酸メチルエステル。
ステアリン酸メチル: 二重結合を持たない飽和脂肪酸メチルエステル。
独自性: パルミトレイン酸メチルは、特定の鎖長と、シス二重結合が1つ存在することが特徴です。この構造により、ステアリン酸メチルなどの飽和エステルに比べて、融点が低く、流動性が高くなるなどの独特の物理的性質が与えられます。 その生物活性、特に脂質代謝の調節における役割は、他の脂肪酸メチルエステルとは異なります .
生化学分析
Biochemical Properties
Methyl palmitoleate plays a significant role in various biochemical reactions. It is known to decrease proinflammatory cytokine expression in cultured macrophages . It also has a cell-protective effect and promotes growth
Cellular Effects
Methyl palmitoleate has been found to influence various types of cells and cellular processes. It has been shown to decrease insulin resistance in peripheral tissues . In addition, it has been found to have a suppressive effect on lymphocyte proliferation, characterized by a decrease in Th1 and Th17 response .
Molecular Mechanism
The molecular mechanism of action of Methyl palmitoleate is complex and multifaceted. It is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Temporal Effects in Laboratory Settings
The effects of Methyl palmitoleate over time in laboratory settings are not fully understood. It is known that palmitoleate and oleate can attenuate or even abolish the killing effects of gentamicin on E. coli .
Metabolic Pathways
Methyl palmitoleate is involved in various metabolic pathways. It is known to decrease most metabolites involved in carbohydrate and amino acid metabolism, and accumulation of building blocks for nucleotide synthesis in gentamicin-resistant E. coli .
Transport and Distribution
The transport and distribution of Methyl palmitoleate within cells and tissues are complex processes that are still being researched. It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Subcellular Localization
It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: Methyl palmitoleate can be synthesized through the esterification of palmitoleic acid with methanol. This reaction typically requires an acidic catalyst such as sulfuric acid or boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, methyl palmitoleate is often produced from natural sources such as macadamia oil, which is rich in palmitoleic acid. The oil undergoes transesterification with methanol in the presence of a catalyst to yield methyl palmitoleate. This process is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Methyl palmitoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to yield methyl palmitate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Methyl palmitate.
Substitution: Amides, esters
類似化合物との比較
Methyl oleate: Another monounsaturated fatty acid methyl ester, but with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness: Methyl palmitoleate is unique due to its specific chain length and the presence of a single cis double bond. This structure imparts distinct physical properties, such as a lower melting point and increased fluidity compared to saturated esters like methyl stearate. Its biological activity, particularly its role in modulating lipid metabolism, also sets it apart from other fatty acid methyl esters .
特性
IUPAC Name |
methyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGRAGOVZCUFB-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897351 | |
| Record name | Methyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-25-8 | |
| Record name | Methyl palmitoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35695QDB9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl palmitoleate (MPO) acts as a pheromone in the tsetse fly Glossina morsitans, eliciting a behavioral response primarily in males. [] It is detected by a subpopulation of olfactory neurons in the antennae, which exhibit increased firing rates upon MPO exposure. [] This neuronal activation triggers attraction and arrestment behaviors in males, facilitating mating. [] Interestingly, MPO also acts as an aphrodisiac, prompting male G. morsitans to mount females of another species, Glossina fuscipes, when perfumed with the compound. []
ANone: In the food spoilage bacteria Acinetobacter johnsonii XY27, methyl palmitoleate levels increase significantly under cold stress (4°C compared to 30°C). [] This change in membrane fatty acid composition is thought to be a crucial adaptation mechanism, maintaining membrane fluidity and function at low temperatures. [] This adaptation allows A. johnsonii to survive and proliferate in cold environments, contributing to its role in food spoilage.
ANone: Methyl palmitoleate has the molecular formula C17H32O2 and a molecular weight of 268.44 g/mol.
ANone: Methyl palmitoleate can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , ] GC separates the compound based on volatility, while MS provides a fragmentation pattern unique to methyl palmitoleate for identification. [, , , , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the position of the double bond and the methyl ester group. [, ]
ANone: The cis configuration of the double bond in methyl palmitoleate introduces a kink in the fatty acid chain, influencing its physical properties, such as melting point and fluidity. [, ] This structural feature is particularly important in biological systems, where it contributes to the fluidity and permeability of cell membranes.
ANone: Methyl palmitoleate exhibits emollient and moisturizing properties, making it a potential ingredient in cosmetic formulations. [] Additionally, its presence in certain food oils contributes to their nutritional and sensory characteristics. []
ANone: Methyl palmitoleate, as a fatty acid methyl ester, does not typically exhibit inherent catalytic activity. [] Its role in chemical reactions is primarily as a reactant or a product.
ANone: Yes, computational techniques like molecular docking can assess the interaction of methyl palmitoleate with biological targets, such as enzymes or receptors. [] This approach can predict binding affinities and provide insights into potential biological activities. []
ANone: Modifying the length or saturation of the fatty acid chain, altering the position of the double bond, or changing the ester group can significantly impact the biological activity of methyl palmitoleate. [, ] For instance, chain length and degree of unsaturation influence its interaction with cell membranes and subsequent downstream effects. [, ]
ANone: The stability of methyl palmitoleate can be enhanced by incorporating antioxidants to prevent oxidation. [] Encapsulation techniques, such as liposomes or microemulsions, can protect the compound from degradation and improve its delivery. []
ANone: Resistance to methyl palmitoleate, as a single compound, has not been extensively studied. []
ANone: Research on biomarkers specific to methyl palmitoleate activity is currently limited. []
ANone: Gas Chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used for quantifying methyl palmitoleate in various matrices. []
ANone: Method validation for methyl palmitoleate quantification typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantification, and robustness. [] These parameters ensure the reliability and accuracy of the analytical data.
ANone: Strict quality control measures are crucial throughout the production and storage of methyl palmitoleate to ensure its purity and stability. [] This includes monitoring raw materials, controlling reaction conditions, implementing good manufacturing practices, and performing regular quality checks. []
ANone: Research specifically addressing the immunogenicity of methyl palmitoleate is currently scarce. []
ANone: Limited information is available on the interaction of methyl palmitoleate with drug transporters. []
ANone: The potential of methyl palmitoleate to induce or inhibit drug-metabolizing enzymes is not well-characterized. []
ANone: Yes, methyl palmitoleate is considered biodegradable, as it can be broken down by microorganisms in the environment. [] This property is advantageous for its use in various applications, minimizing environmental persistence.
ANone: Depending on the application, other fatty acid methyl esters, like methyl oleate or methyl palmitate, may serve as potential alternatives to methyl palmitoleate. [] The choice of substitute depends on factors such as cost, availability, and desired physicochemical properties.
ANone: Waste containing methyl palmitoleate should be managed according to local regulations. [] Depending on the concentration and matrix, options include recycling, incineration, or disposal in designated hazardous waste facilities.
ANone: Essential resources include analytical instruments such as GC-MS and NMR for characterization and quantification, cell culture facilities for in vitro studies, and animal models for in vivo investigations. [] Access to databases and scientific literature is crucial for staying updated on the latest research findings.
ANone: Early research on methyl palmitoleate focused on its isolation and structural characterization from natural sources. [] Subsequent studies explored its role in lipid metabolism, biological activity, and potential applications in various fields. Recent advancements in analytical techniques and increased interest in its therapeutic potential have led to a resurgence in methyl palmitoleate research.
ANone: Research on methyl palmitoleate spans multiple disciplines, including chemistry, biology, medicine, and environmental science. [] For example, understanding its role in insect pheromone signaling can contribute to developing novel pest control strategies. [] Its potential as a bioactive compound with antioxidant and anti-inflammatory properties has garnered interest in the pharmaceutical and nutraceutical industries. [] Moreover, investigating its biodegradability and environmental fate is essential for assessing its sustainability. [] Continued interdisciplinary collaborations are crucial for unraveling the full potential of methyl palmitoleate and translating research findings into practical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















